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molecular formula C11H13ClO3 B8444799 [2-(3-Chloro-phenyl)-ethoxy]-acetic acid methyl ester

[2-(3-Chloro-phenyl)-ethoxy]-acetic acid methyl ester

Cat. No. B8444799
M. Wt: 228.67 g/mol
InChI Key: NSWVKMDQOCFXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07928106B2

Procedure details

To a solution of 2-(3-chloro-phenyl)-ethanol (1.96 g, 12.51 mmol) in THF (55 ml) was added n-BuLi (8.8 ml, 1.6 M solution in hexane, 13.77 mmol) at −78° C. Then sodium iodoacetate (2.6 g, 12.51 mmol) was added and the mixture was allowed to warm to ambient temperature and was stirred overnight. The THF was then removed and 1 N HCl was added to the remaining residue to adjust the pH to 1. This mixture was extracted two times with dichloromethane and the combined extracts were dried (Na2SO4) and evaporated. The remaining red liquid was dissolved in MeOH (60 ml) and thionylchloride (1.56 ml, 21.5 mmol) was added dropwise at −15° C. The reaction mixture was then stirred for 1.5 h at ambient temperature. Then water was added and the mixture was extracted three times with ether. The combined extracts were washed with brine, dried (Na2SO4) and evaporated. The remaining residue was then purified by column chromatography (silica gel, heptane/ethyl acetate 95:5 to 88:12) to give the title compound (2.161 g, 9.45 mmol; 76%) as orange liquid. MS: m/e=229.2 [M+H+].
Quantity
1.96 g
Type
reactant
Reaction Step One
Quantity
8.8 mL
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Name
sodium iodoacetate
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
1.56 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:8][CH2:9][OH:10])[CH:5]=[CH:6][CH:7]=1.[Li][CH2:12]CCC.I[CH2:17][C:18]([O-:20])=[O:19].[Na+].S(Cl)(Cl)=O>C1COCC1.O>[CH3:12][O:20][C:18](=[O:19])[CH2:17][O:10][CH2:9][CH2:8][C:4]1[CH:5]=[CH:6][CH:7]=[C:2]([Cl:1])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.96 g
Type
reactant
Smiles
ClC=1C=C(C=CC1)CCO
Name
Quantity
8.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
55 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
sodium iodoacetate
Quantity
2.6 g
Type
reactant
Smiles
ICC(=O)[O-].[Na+]
Step Three
Name
Quantity
1.56 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The THF was then removed
ADDITION
Type
ADDITION
Details
1 N HCl was added to the remaining residue
EXTRACTION
Type
EXTRACTION
Details
This mixture was extracted two times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The remaining red liquid was dissolved in MeOH (60 ml)
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred for 1.5 h at ambient temperature
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted three times with ether
WASH
Type
WASH
Details
The combined extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The remaining residue was then purified by column chromatography (silica gel, heptane/ethyl acetate 95:5 to 88:12)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(COCCC1=CC(=CC=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.45 mmol
AMOUNT: MASS 2.161 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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